molecular formula C14H21ClN2O2 B13084954 Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B13084954
M. Wt: 284.78 g/mol
InChI Key: QGJVHICVRCTFRV-UHFFFAOYSA-N
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Description

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a methyl-substituted piperidine ring, and a carbamate group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 6-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (6-methylpiperidin-3-yl)carbamate
  • Benzyl (6-methylpiperidin-3-yl)carbamate sulfate
  • Benzyl (6-methylpiperidin-3-yl)carbamate nitrate

Uniqueness

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications where these properties are crucial.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(9-15-11)16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H

InChI Key

QGJVHICVRCTFRV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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